molecular formula C11H16N6O5 B13148755 Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- CAS No. 63739-03-7

Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-

Cat. No.: B13148755
CAS No.: 63739-03-7
M. Wt: 312.28 g/mol
InChI Key: ORNNLKQXCUZNBW-UHFFFAOYSA-N
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Description

Introduction to Glycine, N,N'-[6-(4-Morpholinyl)-1,3,5-Triazine-2,4-Diyl]bis-

Overview and Significance

Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- represents a strategic fusion of three pharmacologically relevant motifs:

  • 1,3,5-Triazine : A nitrogen-rich heterocycle known for its versatility in drug design, particularly as a scaffold for enzyme inhibitors.
  • Morpholine : A six-membered oxygen- and nitrogen-containing ring that enhances solubility and modulates pharmacokinetic properties.
  • Glycine : The simplest amino acid, providing hydrogen-bonding sites and biocompatibility.

This compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative disease pathology. Its multitarget potential stems from synergistic interactions between the triazine core and substituents, enabling simultaneous engagement with catalytic and peripheral anionic sites of AChE.

Historical Context

The development of 1,3,5-triazine derivatives accelerated in the early 2000s, with seminal work by Reddy et al. (2021) highlighting morpholine-containing triazines as potent cholinesterase inhibitors. Earlier studies on triazine–amino acid conjugates, such as those by Maqbool et al. (2016), demonstrated the importance of glycine in enhancing blood-brain barrier permeability. The specific compound Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- emerged from efforts to optimize substituent effects on triazine-based MTDLs, culminating in derivatives with IC~50~ values as low as 0.065 µM for AChE.

Scientific Relevance

Research on this compound addresses two key challenges in drug discovery:

  • Selectivity : The morpholine group reduces off-target interactions by limiting electrostatic repulsion with non-target enzymes.
  • Multitarget Engagement : The triazine-glycine linkage enables simultaneous inhibition of AChE and amyloid-β aggregation, a dual mechanism critical for Alzheimer’s therapy.

Recent molecular docking studies reveal that the morpholine oxygen forms hydrogen bonds with Glu202 in AChE, while the glycine carboxylate interacts with Trp86 via water-mediated contacts.

Nomenclature and Classification

IUPAC Nomenclature

The systematic name 2,4-bis[(carboxymethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazine reflects:

  • Positional numbering : Substituents at positions 2, 4, and 6 on the triazine ring.
  • Functional groups : Carboxymethylamino (–NH–CH~2~–COOH) at C2 and C4; morpholin-4-yl at C6.
Common Names and Synonyms
Common Name Source
Bis-glycine-morpholino-triazine Research literature
Morpholine-triazine-glycine conjugate
Classification Systems

This compound falls into three categories:

  • Chemical Class : Heterocyclic compounds > Triazines > 1,3,5-Triazine derivatives.
  • Functional Classification : Enzyme inhibitors > Cholinesterase inhibitors.
  • Structural Hybrids : Amino acid-triazine conjugates.
Table 1: Molecular Properties
Property Value Source
Molecular Formula C~12~H~16~N~6~O~5~
Molecular Weight 348.31 g/mol
Hydrogen Bond Donors 4 (2×NH, 2×COOH)
Hydrogen Bond Acceptors 9 (3×triazine N, 2×O, 4×COOH)
Topological Polar Surface Area 145 Ų

Properties

CAS No.

63739-03-7

Molecular Formula

C11H16N6O5

Molecular Weight

312.28 g/mol

IUPAC Name

2-[[4-(carboxymethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]acetic acid

InChI

InChI=1S/C11H16N6O5/c18-7(19)5-12-9-14-10(13-6-8(20)21)16-11(15-9)17-1-3-22-4-2-17/h1-6H2,(H,18,19)(H,20,21)(H2,12,13,14,15,16)

InChI Key

ORNNLKQXCUZNBW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NCC(=O)O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- typically involves the reaction of glycine derivatives with triazine compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.

Chemical Reactions Analysis

Types of Reactions: Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where specific groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced morpholine compounds.

Scientific Research Applications

Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- has significant applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical formulations.

Mechanism of Action

The mechanism of action of Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Morpholino-Triazine Derivatives

Compounds like 1-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-phenylurea () share the morpholine-triazine core but differ in substituents (e.g., phenylurea groups). These derivatives exhibit high purity (95.3–98.4%) and are synthesized using 4-(4,6-dimorpholino-triazin-2-yl)aniline as a precursor. Glycine substitution in the target compound may enhance solubility in polar solvents compared to aryl-substituted analogs, which are typically lipophilic .

Property Target Compound Morpholino-Triazine Ureas ()
Core Structure Triazine + morpholine + glycine Triazine + morpholine + aryl urea
Purity (HPLC) Not reported 95.3–98.4%
Key Applications Hypothesized: Biochemical Potential kinase inhibitors

Triazinyl-Substituted Amino Benzenesulfonamides

Compounds such as 2,2′-[(6-({4-sulfamoylbenzyl}amino)-1,3,5-triazine-2,4-diyl)diimino]bis(3-hydroxypropanoic acid) () feature sulfonamide and amino acid substituents. These analogs show moderate to high yields (29.8–76.5%) and were evaluated for carbonic anhydrase (hCA) inhibition, though specific activity data are unavailable. The glycine-morpholine compound lacks sulfonamide groups, which are critical for hCA binding, suggesting divergent biological targets .

Property Target Compound Triazinyl Benzenesulfonamides ()
Substituents Morpholine + glycine Sulfonamide + hydroxypropanoic acid
Yield Not reported 29.8–76.5%
Bioactivity Unknown hCA inhibition (mechanism proposed)

UV-Absorbing Triazines: Bemotrizinol

Bemotrizinol (2,2′-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-[(2-ethylhexyl)oxy]phenol; ) is a commercial UV filter with a triazine core, methoxyphenyl, and ethylhexyloxy groups. It has a high molecular weight (765.98 g/mol), logP of 9.48 (indicating extreme lipophilicity), and low water solubility (1.8×10⁻⁷ g/L).

Property Target Compound Bemotrizinol
Key Groups Morpholine + glycine Methoxyphenyl + ethylhexyloxy
logP Estimated lower (~2–4) 9.48
Application Biochemical Cosmetics (UV absorber)

Herbicidal Triazines

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine; ) and prometryn () are chloro- and alkylamino-substituted triazines used as herbicides. These compounds have lower molecular weights (e.g., simazine: 201.66 g/mol) and rely on chlorine for soil persistence. The glycine-morpholine compound’s polar groups would likely reduce environmental stability, precluding herbicidal use but favoring biomedical applications .

Property Target Compound Simazine
Substituents Morpholine + glycine Chloro + diethylamino
Molecular Weight Higher (>400 g/mol estimated) 201.66 g/mol
Primary Use Hypothesized: Pharmaceuticals Agriculture (herbicide)

Research Findings and Data Gaps

  • Synthesis: Morpholino-triazine derivatives are typically synthesized in two steps: (1) reacting cyanuric chloride with morpholine, followed by (2) coupling with glycine or other amines . Yields for similar compounds range from 59.8% to 91% .
  • Characterization : NMR and IR are standard for confirming triazine structures, while HPLC ensures purity (>95% for most analogs) .
  • Bioactivity: While hCA inhibition is noted for triazinyl benzenesulfonamides, the target compound’s glycine groups may target peptide-binding enzymes or receptors, though specific studies are lacking .

Biological Activity

Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- is a compound derived from the triazine family known for its diverse biological activities. The triazine structure is significant in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

The synthesis of Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- typically involves the reaction of morpholine with 2-chloro-4,6-dimethoxy triazine derivatives. The process often utilizes triethylamine as an acid scavenger in a solvent mixture of dioxane and water at room temperature. The resulting products are confirmed using spectroscopic methods such as IR and NMR .

  • MAO Inhibition : Preliminary studies indicate that derivatives of 1,3,5-triazine exhibit selective inhibition of monoamine oxidase (MAO), particularly MAO-A. This inhibition is crucial for the management of mood disorders and depression .
  • Antitumor Activity : Certain derivatives have demonstrated significant antitumor efficacy in both in vitro and in vivo models. For instance, a related compound showed effectiveness against xenograft tumor models by inhibiting the PI3K/Akt signaling pathway, which is pivotal in cancer cell proliferation .
  • Antimicrobial Properties : Research has shown that various triazine derivatives possess antibacterial and antifungal activities. Specific compounds have been tested against Gram-positive and Gram-negative bacteria with varying degrees of success .

Case Studies

StudyCompoundBiological ActivityFindings
Khattab et al. (2015)1,3,5-Triazine Amino Acid DerivativesMAO InhibitionCompounds showed selectivity towards MAO-A with minimal toxicity .
Liu et al. (2010)Bis(morpholino-1,3,5-triazine) DerivativesAntitumorDemonstrated significant antitumor activity in xenograft models .
Recent Review (2021)Substituted 1,3,5-TriazinesDiverse ActivitiesHighlighted antibacterial, anticancer, and anti-inflammatory properties .

Q & A

Q. How can researchers optimize the synthesis of this triazine derivative for high purity and yield?

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of morpholino protons (δ 3.6–3.8 ppm) and glycine backbone signals (δ 2.8–3.2 ppm) .
  • HPLC-MS : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS to verify molecular weight (e.g., C21_{21}H25_{25}ClN6_6O, m/z 428.8) .
  • FT-IR : Identify triazine ring vibrations (1532 cm1^{-1}) and secondary amine stretches (1267–1351 cm1^{-1}) .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

Methodological Answer: Discrepancies in antitumor or antimicrobial activity may arise from:

  • Substituent Effects : Compare analogs (e.g., hexamethylmelamine) to assess how morpholino vs. p-tolyl groups alter bioactivity. Use in vitro cytotoxicity assays (e.g., MTT on MDA-MB-231 cells) with controlled substituent variations .
  • Hydrolysis Sensitivity : Conduct stability studies under physiological pH (7.4) and acidic conditions (pH 2.0) to evaluate degradation products via LC-MS. Hydrolysis of the triazine ring may reduce efficacy .

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Perform enzyme assays (e.g., plant acetolactate synthase for herbicide potential) with varying substrate concentrations. Calculate KiK_i values to determine competitive/non-competitive inhibition .
  • Molecular Docking : Use computational tools (e.g., AutoDock Vina) to model interactions between the triazine core and enzyme active sites. Validate predictions via site-directed mutagenesis .

Q. How can researchers address solubility challenges in formulation for biological testing?

Methodological Answer:

  • Co-Solvent Systems : Test DMSO-water or PEG-400 mixtures to enhance solubility while maintaining biocompatibility. Measure logP values (e.g., using shake-flask method) to optimize lipophilicity .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Data Contradiction Analysis

Q. Why do studies report varying photostability results for triazine derivatives in UV-absorber applications?

Methodological Answer: Divergent results may stem from:

  • Substituent Electronic Effects : Compare electron-donating (morpholino) vs. electron-withdrawing groups (nitro) using UV-Vis spectroscopy. For example, methoxyphenyl groups in Bemotrizinol enhance UV absorption (λmax ~310 nm) .
  • Accelerated Aging Tests : Expose samples to UV-B lamps (310 nm) and quantify degradation via HPLC. Control humidity and temperature to isolate environmental factors .

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